N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-29-17-8-6-16(7-9-17)26-13-14(10-21(26)27)22(28)24-12-15-11-20(30-25-15)18-4-2-3-5-19(18)23/h2-9,11,14H,10,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGJGENPWYYOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapies. This article explores the biological activity of this compound, detailing its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various isoxazole derivatives with pyrrolidine carboxamides. The synthetic pathway typically involves:
- Formation of Isoxazole Ring : The initial step includes the synthesis of the isoxazole moiety, which is crucial for biological activity.
- Pyrrolidine Attachment : Subsequent reactions involve linking the isoxazole to a pyrrolidine ring, which enhances the compound's pharmacological properties.
The final structure features a 5-oxopyrrolidine core that is essential for its biological effects.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against A549 human lung adenocarcinoma cells, showing potent cytotoxic effects. The MTT assay revealed that at a concentration of 100 µM, the compound significantly reduced cell viability compared to control treatments (cisplatin) .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | 66 | Significant reduction in viability |
| Cisplatin | A549 | 50 | Standard chemotherapy |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in combating multidrug-resistant bacterial strains. It was particularly effective against Staphylococcus aureus, including strains resistant to linezolid and tedizolid .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
- Isoxazole Ring : Essential for interaction with biological targets.
- Pyrrolidine Backbone : Enhances lipophilicity and cellular uptake.
- Fluorophenyl Substitution : Modifies electronic properties, increasing binding affinity to target proteins.
Research indicates that modifications to these structural components can lead to variations in potency and selectivity against cancer and bacterial cells.
Study 1: Anticancer Efficacy
A study conducted on various derivatives of 5-oxopyrrolidine highlighted that compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino substitutions . This finding underscores the importance of functional group positioning in optimizing therapeutic efficacy.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity against resistant Staphylococcus aureus strains found that certain derivatives exhibited selective toxicity, preserving viability in non-target cells while effectively reducing bacterial load .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidinone-Carboxamide Derivatives
Impact of Heterocycle Substitution
- Isoxazole vs. Thiadiazole : The target compound’s isoxazole ring (O, N-containing) offers distinct electronic and steric properties compared to the thiadiazole (S, N-containing) in the analog from . Thiadiazoles typically exhibit stronger electron-withdrawing effects, which may enhance binding to electron-rich targets but reduce metabolic stability due to sulfur’s susceptibility to oxidation. Isoxazoles, with oxygen’s electronegativity, may improve solubility and hydrogen-bonding capacity .
- Substituent Effects : The 4-methoxyphenyl group in the target compound increases electron density compared to the 4-fluorophenyl group in the thiadiazole analog . Methoxy groups often enhance membrane permeability but may reduce metabolic clearance compared to fluorine.
Pharmacophoric Features
- In contrast, the pyridinylmethyl-aniline derivative in lacks this bridge, resulting in a more rigid structure .
- Fluorine Positioning : The 2-fluorophenyl group in the target compound may induce steric hindrance or ortho-effects that differ from para-substituted analogs, influencing receptor binding pocket interactions.
Q & A
Q. What are the recommended synthetic routes for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction yields be optimized?
A multi-step synthesis involving:
- Step 1 : Formation of the isoxazole core via cyclization of substituted nitrile oxides with alkynes under ultrasonic irradiation (30–40°C, 4 hours, 61–66% yield) .
- Step 2 : Functionalization of the pyrrolidine ring using N-aryl-3-oxobutanamide precursors, with ytterbium triflate as a catalyst in ethanol, achieving ~95% purity without recrystallization .
- Step 3 : Carboxamide coupling via N-methylation or N-arylation under mild basic conditions (e.g., K₂CO₃ in DMF).
Q. Optimization Tips :
- Use ultrasonic irradiation to enhance reaction efficiency and reduce time .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Table 1 : Example Reaction Conditions and Yields
| Step | Reactants | Catalyst/Solvent | Yield | Purity |
|---|---|---|---|---|
| 1 | 2-fluorophenyl nitrile oxide, alkyne | Ethanol, ultrasound | 61% | 95% |
| 2 | N-aryl-3-oxobutanamide, pyrrolidine | Ytterbium triflate | 66% | 95% |
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
- 1H/13C NMR : Analyze chemical shifts for key groups:
- Mass Spectrometry (EI) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO or fluorophenyl groups) .
- Elemental Analysis : Match calculated vs. experimental C, H, N values (e.g., C24H22FN3O3) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Key Modifications :
- Assays :
Table 2 : Example SAR Data for Analogues
| Substituent (R) | Enzyme Inhibition (IC₅₀, nM) | Docking Score (kcal/mol) |
|---|---|---|
| 2-Fluorophenyl | 12.5 ± 1.2 | -9.8 |
| 4-Fluorophenyl | 18.3 ± 2.1 | -8.5 |
| 4-Chlorophenyl | 15.6 ± 1.8 | -9.2 |
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Step 1 : Validate assay conditions (e.g., pH, temperature, cell line consistency).
- Step 2 : Replicate experiments with purified batches to rule out impurity effects.
- Step 3 : Perform statistical analysis (e.g., ANOVA) to identify outliers or systematic errors.
- Case Study : A study on pyrazoline derivatives reported inconsistent COX-2 inhibition due to variations in enzyme sources (recombinant vs. native) .
Q. What computational strategies are effective for predicting the binding mode of this compound to therapeutic targets?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the isoxazole ring) .
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities .
Example : Docking studies revealed hydrogen bonding between the pyrrolidine-5-one carbonyl and Arg120 of COX-2, critical for activity .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
- Issue : Low yields during carboxamide coupling.
- Solution :
- Switch from batch to flow chemistry for better temperature control.
- Optimize solvent polarity (e.g., replace DMF with acetonitrile) to improve solubility.
- Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
